molecular formula C13H20ClN3 B1458994 [4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride CAS No. 1458593-88-8

[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride

Cat. No.: B1458994
CAS No.: 1458593-88-8
M. Wt: 253.77 g/mol
InChI Key: BDLCYFODEUPKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride is a tertiary amine derivative characterized by a phenylamine core substituted with a hexahydropyrrolo[1,2-a]pyrazinyl group. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.ClH/c14-11-3-5-12(6-4-11)16-9-8-15-7-1-2-13(15)10-16;/h3-6,13H,1-2,7-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLCYFODEUPKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)C3=CC=C(C=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1458593-88-8
Record name Benzenamine, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1458593-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Route Overview

The synthesis of [4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride generally involves the nucleophilic substitution and subsequent functional group transformations starting from hexahydropyrrolo[1,2-a]pyrazine derivatives and suitably substituted aniline or phenylamine precursors.

Key steps include:

  • Preparation of the hexahydropyrrolo[1,2-a]pyrazine core or its derivatives.
  • Coupling with a 4-aminophenyl moiety.
  • Conversion to the hydrochloride salt for improved stability and handling.

Preparation of Hexahydropyrrolo[1,2-a]pyrazine Core

Hexahydropyrrolo[1,2-a]pyrazine derivatives, which form the core structure of the target compound, are typically synthesized by thermal cyclization of appropriate piperazine or piperidinyl precursors.

Example preparation:

Parameter Details
Starting Material Tert-butyl 3-(piperazin-2-yl)propanoate
Reaction Conditions Heating at 190°C for 2 hours
Purification Cooling and hexane washing
Yield 97%
Product Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (pale brown solid)

This method is efficient and yields a high purity intermediate suitable for further functionalization.

Coupling with 4-Aminophenyl Moiety

The key step in preparing this compound involves nucleophilic substitution or coupling reactions between the hexahydropyrrolo[1,2-a]pyrazine core and 4-aminophenyl derivatives.

  • The amine group on the phenyl ring acts as a nucleophile attacking an electrophilic center on the hexahydropyrrolo[1,2-a]pyrazine derivative.
  • This step is often performed under mild acidic conditions to facilitate formation of the hydrochloride salt.
  • Catalytic amounts of hydrochloric acid are used in some protocols to promote coupling and salt formation.

Typical reaction conditions:

Step Reagents/Conditions Notes
Coupling reaction Hexahydropyrrolo[1,2-a]pyrazine derivative + 4-aminophenyl compound Performed in methanol or DMSO
Catalyst Catalytic HCl Promotes salt formation
Temperature Room temperature to mild heating (e.g., 0-40°C) Ensures controlled reaction
Time 1-2 hours Monitored by TLC or HPLC
Workup Precipitation by addition of diisopropyl ether or similar solvent Solid hydrochloride salt obtained

This approach yields the target compound as a colorless or pale solid hydrochloride salt with good purity.

Purification and Characterization

  • The crude product is typically purified by filtration after precipitation.
  • Further purification may involve preparative thin-layer chromatography (prep-TLC) or silica gel chromatography using ethyl acetate/hexane mixtures.
  • The hydrochloride salt form enhances stability and crystallinity, facilitating isolation.
  • Characterization is performed by melting point determination (typically decomposes around 256–259°C), ^1H-NMR, and mass spectrometry.

Research Findings and Data Summary

Parameter Observations/Values
Yield of hydrochloride salt Approximately 70-80% depending on method
Melting Point 256–259 °C (decomposition)
Solubility Soluble in methanol, DMSO; forms clear solutions with co-solvents (DMSO, PEG300, Tween 80) for in vivo formulations
NMR Data ^1H NMR signals consistent with aromatic and heterocyclic protons; broad singlets for amine protons
Purification Techniques Filtration of precipitate, prep-TLC, silica gel chromatography

Additional Notes on Formulation

For biological or pharmacological applications, the hydrochloride salt is often formulated as clear solutions using co-solvents such as DMSO, PEG300, and Tween 80 in a stepwise dilution process to ensure complete dissolution and stability.

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Notes
Synthesis of hexahydropyrrolo[1,2-a]pyrazine core Thermal cyclization at 190°C for 2 h 97 High purity intermediate
Coupling with 4-aminophenyl Reaction in MeOH with catalytic HCl, stirring on ice 70-80 Formation of hydrochloride salt
Purification Filtration, prep-TLC, silica gel chromatography - Solid salt with defined melting point
Formulation Stepwise dissolution in DMSO, PEG300, Tween 80 - Clear solutions for biological assays

Chemical Reactions Analysis

Types of Reactions

[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents involved.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of [4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular function, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional analogs can be categorized based on core modifications and substituent variations. Below is a detailed analysis:

Structural Analogs from Patent Literature (EPO 2023/39)

The European Patent Application (2023) describes derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and related scaffolds. Key analogs include:

  • 7-[(8aS)-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl] derivatives: These compounds share the pyrrolopyrazine moiety but incorporate it into a pyrimidinone scaffold.
  • 7-[4-(Propan-2-ylamino)piperidin-1-yl] and 7-[4-(Dimethylamino)piperidin-1-yl] derivatives: These analogs replace the pyrrolopyrazine group with substituted piperidine rings. Piperidine derivatives often exhibit improved metabolic stability but may reduce CNS penetration due to increased polarity .
Table 1: Structural and Functional Comparison of Patent Derivatives
Compound Class Core Structure Key Substituent Potential Pharmacological Impact
Target Compound Phenylamine Hexahydropyrrolo[1,2-a]pyrazinyl High CNS permeability, moderate polarity
Pyrimidinone Derivatives 4H-Pyrazino[1,2-a]pyrimidin-4-one Hexahydropyrrolo[1,2-a]pyrazinyl Enhanced hydrogen bonding, broader target profile
Piperidine Derivatives 4H-Pyrido[1,2-a]pyrimidin-4-one Substituted piperidine Improved metabolic stability, reduced CNS activity

Benzylamine Analog from CymitQuimica (2025)

[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzyl]amine (Ref: 10-F428118) introduces a methylene spacer between the benzylamine core and the pyrrolopyrazine group. This modification increases molecular flexibility and lipophilicity, which may enhance membrane permeability but reduce target specificity compared to the rigid phenylamine core of the target compound .

Butyrophenone Derivatives from Toxicity Databases

Butyrophenones like 4'-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butyrophenone dihydrochloride share the pyrrolopyrazine substituent but are anchored to a butyrophenone scaffold. Butyrophenones are classical antipsychotics (e.g., haloperidol) that antagonize dopamine D2 receptors.

Table 2: Functional Comparison with Butyrophenone Analogs
Compound Core Structure Pharmacological Class Key Differentiator
Target Compound Phenylamine Investigational Likely serotonin/dopamine modulation
Butyrophenone Derivative Butyrophenone Antipsychotic Dopamine D2 antagonism, pyrrolopyrazine-mediated selectivity

Research Implications and Limitations

While structural analogs provide insights into structure-activity relationships (SAR), the absence of explicit pharmacological data (e.g., IC50, bioavailability) in the cited evidence limits direct efficacy comparisons. The target compound’s phenylamine core may favor interactions with monoaminergic receptors (e.g., 5-HT or dopamine receptors), whereas pyrimidinone or butyrophenone analogs could engage distinct targets. Further studies are required to validate these hypotheses.

Biological Activity

[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride is a complex organic compound with a unique chemical structure that has garnered attention for its potential biological activities. This compound features a hexahydropyrrolo[1,2-a]pyrazine ring fused to a phenylamine group, which positions it as a candidate for various biochemical applications, including drug development and enzyme inhibition studies.

The molecular formula of this compound is C14H21N3·HCl, with a molecular weight of approximately 271.80 g/mol. Its structure allows for multiple chemical interactions, making it versatile in biological systems.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications across several fields:

  • Antifungal Activity : Studies have shown that derivatives of pyrrolo[1,2-a]pyrazine exhibit antifungal properties. For instance, related compounds have demonstrated cytotoxic effects against various fungal strains, suggesting that this compound may also possess similar properties .
  • Cytotoxicity : Preliminary assessments indicate that this compound may have cytotoxic effects on certain cancer cell lines. For example, related compounds have been tested against human leukemia cell lines (K562, HL60), showing significant antiproliferative activity with IC50 values ranging from 3.5 to 15 μM . Further studies are needed to establish the specific cytotoxic profile of this compound.
  • Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential as an enzyme inhibitor. This characteristic is critical for drug design, particularly in targeting metabolic pathways associated with diseases like cancer and infections.

Case Study 1: Antifungal Activity

A study evaluating the biological activity of pyrrolo[1,2-a]pyrazine derivatives found that certain compounds exhibited mild hemolytic activity and effective antifungal properties. The lead compound from this study showed an effective concentration (EC50) value of 115.5 μg/mL against human erythrocytes . This suggests that this compound may similarly affect erythrocyte membranes and have implications for its use in antifungal therapies.

Case Study 2: Cytotoxicity in Cancer Research

Research on related compounds has demonstrated their capacity to inhibit the growth of cancer cells. For instance, one derivative showed an IC50 value of 500 μg/mL against RAW 264.7 cell lines, indicating moderate toxicity . This finding highlights the need for further exploration of the cytotoxic effects of this compound on various cancer models.

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors. These interactions could modulate enzymatic activities or receptor signaling pathways through mechanisms such as:

  • Hydrogen Bonding : The presence of functional groups capable of forming hydrogen bonds enhances binding affinity to target molecules.
  • Hydrophobic Interactions : The hydrophobic regions within the compound facilitate interactions with lipid membranes or hydrophobic pockets in proteins.
  • Van der Waals Forces : These forces contribute to the stability of the compound's binding to its biological targets.

Q & A

Basic: What are the standard synthetic protocols for [4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo-pyrazine core. For example, glycinamide hydrochloride can react with substituted phenyl glyoxals in methanol-water at low temperatures (-40°C), followed by NaOH treatment and HCl acidification to yield intermediates . Subsequent steps may include sulfonylation or acetylation, as seen in related compounds, using reagents like sulfonyl chlorides or acetic anhydride under controlled temperatures (e.g., 65°C in THF) . Optimization involves adjusting solvent polarity (e.g., THF for nucleophilic substitutions), reaction time (overnight stirring for complete conversion), and purification via silica-gel chromatography (e.g., 10% MeOH in CH₂Cl₂) .

Advanced: How can conflicting yield data in multi-step syntheses of this compound be resolved?

Methodological Answer:
Discrepancies in yields often arise from side reactions (e.g., incomplete acetylation) or purification inefficiencies. To address this:

  • Monitor intermediates : Use TLC or HPLC to verify reaction completion at each step .
  • Optimize purification : Compare column chromatography eluents (e.g., CH₂Cl₂/MeOH vs. chloroform/isopropanol) to improve recovery .
  • Characterize byproducts : Employ LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry or reaction time .
    For example, a study reported 79% yield after optimizing NaH-mediated coupling in THF, while another achieved 57% via HPLC refinement of crude products .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the fused pyrrolo-pyrazine ring and aromatic protons. Key peaks include δ 2.2–3.4 ppm for pyrrolidine protons and δ 7.4–8.1 ppm for the phenylamine group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 514.6 observed in ESI+ mode) .
  • HPLC : Assess purity (>95%) using C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients .

Advanced: How does the compound’s stereochemistry influence its biological activity, and how is it characterized?

Methodological Answer:
The (S)-enantiomer of related hexahydropyrrolo-pyrazine derivatives shows enhanced kinase inhibition due to optimal binding pocket interactions . To characterize stereochemistry:

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Compare Cotton effects to reference standards .
    For example, (S)-configured analogs demonstrated 2-fold higher activity in RSK kinase assays than (R)-isomers .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage : Under inert atmosphere (argon) at 2–8°C for solid forms. Solutions in DMSO should be stored at -80°C (6-month stability) or -20°C (1-month stability) .
  • Solubility : Pre-warm to 37°C and sonicate for 10–15 minutes to dissolve hydrophobic aggregates .
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319 hazard codes) .

Advanced: How can researchers design kinetic studies to elucidate the compound’s mechanism of kinase inhibition?

Methodological Answer:

  • Enzyme Assays : Use recombinant kinases (e.g., RSK2) with ATP analogs (e.g., [γ-³²P]ATP) to measure IC₅₀ values. Include controls like staurosporine .
  • Time-Resolved FRET : Monitor conformational changes in kinases upon compound binding .
  • Data Analysis : Fit inhibition curves using nonlinear regression (e.g., GraphPad Prism) and compare Ki values across isoforms to assess selectivity .

Basic: What computational methods are used to predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding poses in kinase ATP pockets. Use PyMOL for visualization .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å) .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Lys111 in RSK2) using Schrödinger Suite .

Advanced: How can SAR studies improve the compound’s pharmacokinetic profile?

Methodological Answer:

  • Modify Substituents : Introduce methoxy groups on the phenyl ring to enhance solubility (logP reduction) or fluorinated groups to improve metabolic stability .
  • Pro-drug Design : Convert the amine to a tert-butoxycarbonyl (Boc) protected form for increased oral bioavailability .
  • In Vivo Testing : Administer analogs in NSG mice (e.g., 10 mg/kg IV) and measure plasma half-life via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.